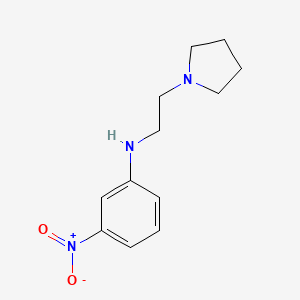
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is an organic compound that features a nitro group attached to a phenyl ring and a pyrrolidine ring connected via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the ethylamine chain and subsequent attachment of the pyrrolidine ring. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety protocols are strictly followed due to the reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ethylamine chain.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethylamine chain.
Scientific Research Applications
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The nitro group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various pathways, depending on its specific structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-phenyl)-(2-pyrrolidin-1-yl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.
(3-Nitro-phenyl)-(2-piperidin-1-yl-ethyl)-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is unique due to the specific combination of the nitro group, phenyl ring, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-5-3-4-11(10-12)13-6-9-14-7-1-2-8-14/h3-5,10,13H,1-2,6-9H2 |
InChI Key |
VVEDHFCHDSVZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














